![molecular formula C8H15NO B1457422 2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane CAS No. 1419101-14-6](/img/structure/B1457422.png)
2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane
Overview
Description
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These compounds display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane system consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring .Chemical Reactions Analysis
The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . As a result, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Drug Discovery
2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
Total Synthesis of Target Molecules
The unique structure of 2-azabicyclo[3.2.1]octanes makes them a challenging scaffold to acquire . However, they have been used in the total synthesis of several target molecules .
Biomass Valorization
The 2-azabicyclo[3.2.1]octane system has been used in the valorization of biomass-derived compounds through photochemical transformations .
Palladium-Catalyzed Reactions of Aziridines
The 2-azabicyclo[3.2.1]octane system has been used in palladium-catalyzed reactions of aziridines .
Intramolecular Cyclization
The 2-azabicyclo[3.2.1]octane system has been synthesized by intramolecular cyclization .
Mechanism of Action
Target of Action
The primary targets of 2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane It’s known that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane It’s known that the 8-azabicyclo[321]octane scaffold is often achieved via nucleophilic attack and concomitant intramolecular cyclization .
Biochemical Pathways
The biochemical pathways affected by 2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane The 8-azabicyclo[321]octane scaffold is known to be involved in the synthesis of tropane alkaloids .
Result of Action
The molecular and cellular effects of 2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane Compounds with the 8-azabicyclo[321]octane scaffold have been reported to display a wide array of interesting biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Hydroxy-2-methyl-8-azabicyclo[32
Safety and Hazards
While specific safety and hazards information for “2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane” was not found in the search results, general safety measures for handling similar compounds include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is also recommended .
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold has significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses . Its unique structure can make it a challenging scaffold to acquire, and research is ongoing to develop new synthetic methodologies .
properties
IUPAC Name |
2-methyl-8-azabicyclo[3.2.1]octan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(10)5-4-6-2-3-7(8)9-6/h6-7,9-10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKUVSNAXBBMKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2CCC1N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274117 | |
Record name | 8-Azabicyclo[3.2.1]octan-2-ol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201274117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1419101-14-6 | |
Record name | 8-Azabicyclo[3.2.1]octan-2-ol, 2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Azabicyclo[3.2.1]octan-2-ol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201274117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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